2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6/c1-29-19-13-15(14-20(30-2)21(19)31-3)23-26-27-24(33-23)25-22(28)17-11-7-8-12-18(17)32-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIDNGMMGVSWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the phenoxy group: The final step involves the reaction of the intermediate with phenol or its derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening methods to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Antitumor Activity
Compound 19b (5-(3,4,5-trimethoxyphenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole):
- Structural Similarities : Shares the 3,4,5-trimethoxyphenyl and oxadiazole core.
- Differences: Incorporates a 1,2,4-oxadiazole ring instead of 1,3,4-oxadiazole and lacks the phenoxy-benzamide group.
- Activity : Exhibited potent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines (IC₅₀ < 10 µM), outperforming doxorubicin in some assays .
Sulfonyl-Oxadiazole Derivatives (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole):
- Structural Differences: Replaces phenoxy-benzamide with sulfonyl groups.
- Activity : Demonstrated moderate antifungal activity but lower antitumor efficacy compared to trimethoxyphenyl-oxadiazole hybrids .
Antimicrobial and Antifungal Analogues
LMM5 and LMM11 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide derivatives):
- Structural Differences: Feature sulfamoyl and furan substituents instead of phenoxy and trimethoxyphenyl groups.
- Activity : Effective against Candida albicans (MIC₅₀ = 12.5–25 µg/mL) via thioredoxin reductase inhibition .
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides :
- Structural Differences : Include a thioether linkage and acetamide group.
- Activity : Showed broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .
Physicochemical and Pharmacokinetic Comparisons
*Predicted using fragment-based methods.
Biological Activity
2-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phenoxy group and an oxadiazole ring which are known for their diverse biological activities.
Structural Representation
The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of related oxadiazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various cancer cell lines. One study reported that a related oxadiazole compound exhibited a percent growth inhibition (PGI) of 65.12 against the SNB-19 cell line at a concentration of 10 µM .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies have suggested that these compounds effectively bind to the active sites of tubulin complexes, disrupting mitotic processes within cancer cells .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic precursors. The general synthetic route includes:
- Formation of the Oxadiazole Ring : This involves the reaction of appropriate hydrazines with carboxylic acids or acid chlorides.
- Coupling with Phenolic Compounds : The oxadiazole product is then coupled with phenolic compounds to form the final benzamide structure.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
